molecular formula C15H22FNO2S B2474405 2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide CAS No. 1396680-21-9

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Cat. No. B2474405
CAS RN: 1396680-21-9
M. Wt: 299.4
InChI Key: GHONSYLKKBLRBL-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is a compound that has been synthesized for scientific research purposes. This compound has been studied for its potential therapeutic applications, and its mechanism of action has been investigated.

Scientific Research Applications

Anti-inflammatory Applications

A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed them for anti-inflammatory activity. Among the derivatives, some showed significant anti-inflammatory activity, highlighting the potential therapeutic applications of similar compounds in treating inflammation-related conditions Sunder & Maleraju, 2013.

Imaging Applications

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, starting from a compound with a fluorine atom allowing labeling with fluorine-18. This research illustrates the application of fluorinated compounds in developing imaging agents for positron emission tomography (PET), which can be crucial for diagnosing and studying diseases Dollé et al., 2008.

Potential Antipsychotic Agents

Research by Wise et al. (1987) explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, where compounds were evaluated for their antipsychotic-like profile without interacting with dopamine receptors. This study indicates the potential of structurally related compounds for developing new antipsychotic medications Wise et al., 1987.

Synthesis and Characterization for Chemical Applications

Man-li (2008) focused on the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, starting from 3-fluoro-4-cyanophenol. This work highlights the chemical synthesis processes and analytical techniques for characterizing novel compounds, which could be relevant for understanding the structural and functional aspects of similar chemical entities Man-li, 2008.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2S/c1-15(2,3)13(18)8-9-17-14(19)10-20-12-6-4-11(16)5-7-12/h4-7,13,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONSYLKKBLRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)CSC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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